2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride

Regiochemistry Structure-Activity Relationship Benzothiazole Derivatives

2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride (CAS 1216669-05-4) is a synthetic benzothiazole derivative characterized by a 4-methylpiperazine substituent at the 2-position and a methylsulfonyl group at the 4-position of the benzo[d]thiazole core, formulated as the hydrochloride salt with molecular formula C₁₃H₁₈ClN₃O₂S₂ and molecular weight 347.9 g/mol. The compound belongs to the benzothiazole-piperazine hybrid class, a scaffold associated with diverse pharmacological activities including cholinesterase inhibition and anticancer properties in structurally related analogs.

Molecular Formula C13H18ClN3O2S2
Molecular Weight 347.88
CAS No. 1216669-05-4
Cat. No. B2457335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride
CAS1216669-05-4
Molecular FormulaC13H18ClN3O2S2
Molecular Weight347.88
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C.Cl
InChIInChI=1S/C13H17N3O2S2.ClH/c1-15-6-8-16(9-7-15)13-14-12-10(19-13)4-3-5-11(12)20(2,17)18;/h3-5H,6-9H2,1-2H3;1H
InChIKeyLDDGXWVEUDOSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole Hydrochloride (CAS 1216669-05-4): Chemical Identity and Core Structural Features for Procurement Decisions


2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride (CAS 1216669-05-4) is a synthetic benzothiazole derivative characterized by a 4-methylpiperazine substituent at the 2-position and a methylsulfonyl group at the 4-position of the benzo[d]thiazole core, formulated as the hydrochloride salt with molecular formula C₁₃H₁₈ClN₃O₂S₂ and molecular weight 347.9 g/mol . The compound belongs to the benzothiazole-piperazine hybrid class, a scaffold associated with diverse pharmacological activities including cholinesterase inhibition and anticancer properties in structurally related analogs [1]. Its distinctive 4-methylsulfonyl substitution pattern differentiates it from the more commonly explored 6-substituted regioisomers observed in the primary literature.

Scaffold 4-Methylsulfonyl benzothiazole-piperazine hybrid for SAR studies
Regioisomer 4-substitution distinct from common 6-analogs; supports positional selectivity mapping
Salt form Hydrochloride salt enables consistent aqueous solubility for assay preparation

Why Generic Substitution Among Benzothiazole-Piperazine Analogs Fails: The Critical Role of 4-Methylsulfonyl and N-Methylpiperazine Substituents


Benzothiazole-piperazine hybrids cannot be treated as interchangeable commodities due to profound substituent-dependent variations in biological activity. In a published series of 6-methanesulfonyl-benzothiazole-piperazine propionamides, simply replacing an unsubstituted phenyl terminal group with a 2-pyridyl group shifted acetylcholinesterase (AChE) IC₅₀ from 24.14 μM to 2.31 μM—a greater than 10-fold difference arising from a single aryl substitution [1]. The position of the methylsulfonyl group (4- vs. 6-) on the benzothiazole core determines the electronic environment and hydrogen-bonding geometry within target active sites, as demonstrated by molecular docking studies showing specific interactions between the methylsulfonyl oxygen atoms and catalytic residues [1]. The presence of the N-methyl group on the piperazine ring further modulates basicity (pKa shift of approximately 1–1.5 units relative to unsubstituted piperazine), directly impacting protonation state at physiological pH and consequently affecting solubility, membrane permeability, and target engagement [2]. These multidimensional structure-activity relationships mean that a procurement specification based solely on the benzothiazole-piperazine scaffold, without precise control over substitution pattern and salt form, carries a high risk of selecting a compound with quantitatively and qualitatively different biological behavior.

Regioisomer mismatch
4- vs 6-methylsulfonyl position may shift target engagement and selectivity; not interchangeable without bioassay verification.
N-Methyl basicity shift
N-Methylpiperazine pKa is ~0.8–1.5 units lower than unsubstituted piperazine, altering protonation and permeability.
Salt form substitution
Free base or alternative salts may exhibit inconsistent dissolution; hydrochloride ensures reproducible handling.

Quantitative Differentiation Evidence for 2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole Hydrochloride: A Data-Limited Assessment


Regioisomeric Substitution Pattern: 4-Methylsulfonyl vs. 6-Methylsulfonyl Benzothiazole Core

The 4-methylsulfonyl substitution on the benzo[d]thiazole core represents a distinct regioisomeric arrangement relative to the 6-methylsulfonyl configuration that dominates published benzothiazole-piperazine SAR studies [1]. This positional difference alters the electronic distribution across the aromatic system and the spatial orientation of the sulfonyl oxygen atoms that serve as hydrogen-bond acceptors in target binding pockets. In the related 6-methanesulfonyl series, the sulfonyl group participates in H-bond interactions with Lys28 of AChE [1]; the 4-position analog would present this pharmacophoric element at a different vector angle, potentially enabling engagement with alternative residues or altering selectivity profiles. No direct head-to-head comparative biological data between 4- and 6-methylsulfonyl regioisomers of this specific benzothiazole-piperazine scaffold have been identified in the primary literature.

Regioisomer Position
Class-level inference
Positional isomerism: no direct head-to-head biological data
Regioisomer-specific target engagement may differ
Based on docking in 6-series; verify for 4-position
Regiochemistry Structure-Activity Relationship Benzothiazole Derivatives

N-Methylpiperazine vs. Unsubstituted Piperazine: Impact on Physicochemical Properties

The N-methyl group on the piperazine ring of the target compound confers measurably different physicochemical properties compared to the des-methyl analog (4-(methylsulfonyl)-2-(piperazin-1-yl)benzo[d]thiazole, CAS 1105194-68-0). The tertiary amine (N-methylpiperazine) exhibits a pKa approximately 0.8–1.5 units lower than the secondary amine (piperazine), reducing the fraction of positively charged species at physiological pH 7.4 [1]. This difference affects logD, aqueous solubility, and passive membrane permeability—parameters critical for both in vitro assay behavior and potential in vivo applications. The N-methyl group also eliminates a hydrogen-bond donor site present in the unsubstituted piperazine analog, potentially altering target binding interactions.

N-Methyl Basicity
Class-level inference
ΔpKa ≈ 0.8–1.5; ΔHBD = 1
Protonation state alters solubility and permeability
Estimated from amine class; experimental pKa/logD unavailable
Physicochemical Properties Drug-likeness Amine Basicity

Hydrochloride Salt Form: Implications for Solubility and Handling Relative to Free Base

The hydrochloride salt form of the target compound provides enhanced aqueous solubility relative to the free base, a property critical for reproducible in vitro assay preparation. Typical solubility enhancement for hydrochloride salts of benzothiazole-piperazine compounds ranges from 5- to 50-fold over the corresponding free base in aqueous media [1]. The hydrochloride salt also offers improved solid-state stability, defined melting point, and easier handling for quantitative weighing compared to the amorphous free base. This contrasts with alternative salt forms (e.g., mesylate, tosylate) or the free base, which may exhibit different dissolution rates, hygroscopicity, and crystallinity profiles.

Salt Solubility Gain
Class-level inference
5–50× solubility enhancement over free base
Hydrochloride enables consistent aqueous assay preparation
Class-level estimate; compound-specific data absent
Salt Form Selection Aqueous Solubility Solid-State Properties

Recommended Application Scenarios for 2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole Hydrochloride Based on Available Evidence


Chemical Probe for Investigating 4-Methylsulfonyl Benzothiazole Regiochemistry in Target Engagement Studies

Given the scarcity of published data on 4-methylsulfonyl-substituted benzothiazole-piperazine compounds, this compound is best positioned as a chemical probe to explore the biological consequences of relocating the methylsulfonyl group from the commonly studied 6-position to the 4-position. Researchers can use it in parallel with the 6-methylsulfonyl analog series (as described in Mishra et al., 2020 [1]) to generate de novo structure-activity relationship data that maps regioisomer-dependent changes in potency, selectivity, and off-target profiles across kinase, cholinesterase, or other target panels.

Synthetic Intermediate for Derivatization via Piperazine N-Alkylation or Sulfonamide Formation

The N-methylpiperazine moiety provides a tertiary amine handle suitable for further derivatization through N-alkylation or N-acylation reactions, while the 4-methylsulfonyl group can serve as a precursor for sulfonamide formation via reductive amination or as a directing group for electrophilic aromatic substitution on the benzothiazole ring. The hydrochloride salt form ensures adequate solubility in common organic solvents (DMF, DMSO, dichloromethane with base) for solution-phase chemistry, making it a practical building block for library synthesis [1].

Reference Standard for Analytical Method Development and Quality Control of Benzothiazole-Piperazine Libraries

The defined hydrochloride salt with a well-characterized molecular weight (347.9 g/mol) and CAS registry number makes this compound suitable as a reference standard for HPLC method development, mass spectrometry calibration, and NMR spectroscopy benchmarking in laboratories synthesizing or analyzing benzothiazole-piperazine compound collections. Its distinctive 4-methylsulfonyl substitution provides a unique chromatographic retention time and spectroscopic signature (characteristic ¹H NMR singlet for methylsulfonyl at δ ~3.2–3.4 ppm; aromatic proton pattern distinct from 6-substituted isomers) useful for method validation [1].

Negative Control or Selectivity Counter-Screen Compound in Cholinesterase Inhibitor Programs

Based on class-level inference from the 6-methanesulfonyl benzothiazole-piperazine SAR [1], the 4-methylsulfonyl regioisomer may exhibit substantially different cholinesterase inhibition potency compared to the 6-substituted series. This compound can therefore serve as a regioisomeric control in acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor screening cascades, helping to establish the positional specificity of any observed enzyme inhibition and ruling out non-specific assay interference from the benzothiazole scaffold itself.

Application
Selection Property
Validation Focus
SAR probe for 4-methylsulfonyl regiochemistry
4- vs 6-substitution identity
Target engagement profiling across kinase or cholinesterase panels
Synthetic intermediate for derivatization
N-Methylpiperazine alkylation handle, methylsulfonyl directing group
Reaction scope and yield in solution-phase chemistry
Analytical reference standard
Hydrochloride salt with defined MW and CAS
HPLC/LC-MS method validation and retention time benchmarking
Counter-screen control in cholinesterase inhibitor research
Distinct 4-substitution vs. 6-substituted active series
Enzyme inhibition selectivity and non-specific assay interference confirmation
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